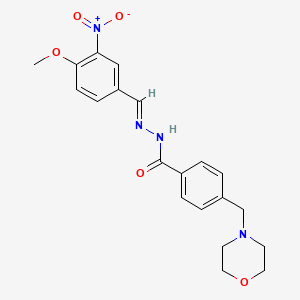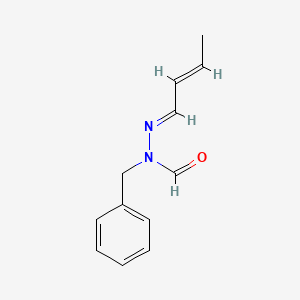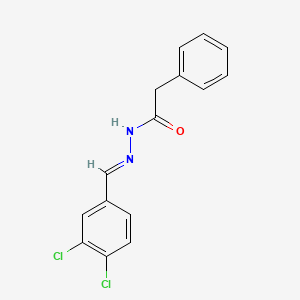![molecular formula C23H23N5 B5537013 2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5537013.png)
2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoxaline derivatives involves innovative methods that enhance efficiency and yield. For example, the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines is achieved through an I2-mediated direct sp^3 C–H amination reaction, providing a metal-free, scalable method yielding high product purity (Chen et al., 2020). Another method involves the microwave-assisted synthesis of benzimidazo[1,2-a]quinolines, highlighting the role of modern techniques in optimizing quinoxaline synthesis (Perin et al., 2011).
Molecular Structure Analysis
The structural characterization of quinoxaline derivatives, including X-ray diffraction and DFT studies, plays a crucial role in understanding their chemical behavior and potential applications. SCXRD and DFT analyses provide insight into molecular geometry, electronic structure, and intermolecular interactions, facilitating the design of molecules with desired properties (Marganakop et al., 2022).
Chemical Reactions and Properties
Quinoxaline derivatives participate in a variety of chemical reactions, exhibiting diverse chemical properties. The reactivity of these compounds is influenced by their structure, allowing for selective synthesis and functionalization. For instance, the synthesis of 2-(benzimidazol-2-yl)quinoxalines demonstrates the compounds' versatility in forming C-N bonds and their potential as antitumor agents (Mamedov et al., 2022).
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystallinity, are essential for their practical applications. These properties are determined by the molecular structure and substitution patterns on the quinoxaline core. Research focusing on the synthesis and characterization of these compounds provides valuable data for their development and application in various fields.
Chemical Properties Analysis
Quinoxaline derivatives exhibit a wide range of chemical properties, including fluorescence, photostability, and electron-accepting capabilities. These properties are significantly influenced by the nature of substituents and the molecular framework, enabling the design of compounds for specific applications, such as fluorescent probes for DNA detection (Perin et al., 2011).
科学的研究の応用
Quinoxaline Derivatives and Biomedical Applications
Quinoxaline derivatives, including 2-[3-(1-Benzyl-1H-Imidazol-2-yl)-1-Piperidinyl]Quinoxaline, are significant in medicinal chemistry due to their broad spectrum of biological activities. These compounds are explored for their potential in antimicrobial activities and chronic and metabolic disease treatment. The versatility of quinoxaline structure allows for the development of a wide range of biomedical applications, highlighting its importance in pharmaceutical research (Pereira et al., 2015).
Anticorrosive Properties
Quinoxaline derivatives are also recognized for their effective anticorrosive properties. These compounds form highly stable chelating complexes with metallic surfaces, offering significant potential for industrial applications to protect against metallic corrosion. This application demonstrates the versatility of quinoxaline derivatives beyond the pharmaceutical domain, showcasing their role in materials science (Verma et al., 2020).
Optoelectronic Material Development
Research has shown that quinoxaline derivatives, including 2-[3-(1-Benzyl-1H-Imidazol-2-yl)-1-Piperidinyl]Quinoxaline, can be incorporated into π-extended conjugated systems, creating novel materials for optoelectronic applications. These include organic light-emitting diodes (OLEDs) and materials for photo- and electroluminescence, indicating the potential of quinoxaline derivatives in the development of advanced electronic and photonic devices (Lipunova et al., 2018).
Bioactive Alkaloids and Drug Development
Quinoline and quinazoline alkaloids, closely related to quinoxaline derivatives, have historically attracted significant attention for their bioactivities, leading to the development of antimalarial and anticancer drugs. This indicates the potential of 2-[3-(1-Benzyl-1H-Imidazol-2-yl)-1-Piperidinyl]Quinoxaline in contributing to new therapeutic agents, given its structural similarities with these biologically active compounds (Shang et al., 2018).
Antiviral Research
Recent studies have highlighted the antiviral potential of quinoxaline derivatives, underscoring their capability as a foundation for designing effective antiviral drugs. The exploration of benzazine derivatives, including quinoxalines, in antiviral research reveals their significant potential in responding to viral diseases, showcasing the breadth of applications within the pharmaceutical and medicinal chemistry fields (Mochulskaya et al., 2021).
将来の方向性
The future directions for the study of “2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .
特性
IUPAC Name |
2-[3-(1-benzylimidazol-2-yl)piperidin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5/c1-2-7-18(8-3-1)16-28-14-12-24-23(28)19-9-6-13-27(17-19)22-15-25-20-10-4-5-11-21(20)26-22/h1-5,7-8,10-12,14-15,19H,6,9,13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXJCXLEPICSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)C4=NC=CN4CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5536953.png)
![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)




![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)